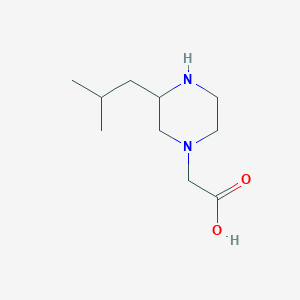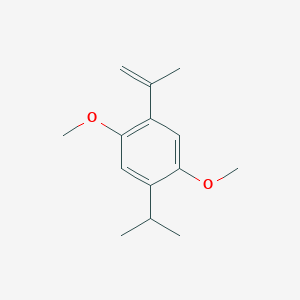
4,7-Methano-1H-indene-2-methanol, octahydro-, formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Methano-1H-indene-2-methanol, octahydro-, formate is a chemical compound with the molecular formula C12H18O2 . It is also known by other names such as tricyclo[5.2.1.02,6]decane-4-methanol, formate . This compound is characterized by its unique tricyclic structure, which contributes to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 4,7-Methano-1H-indene-2-methanol, octahydro-, formate involves several steps. One common synthetic route includes the reaction of tricyclo[5.2.1.02,6]decane-4-methanol with formic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
4,7-Methano-1H-indene-2-methanol, octahydro-, formate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Applications De Recherche Scientifique
4,7-Methano-1H-indene-2-methanol, octahydro-, formate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,7-Methano-1H-indene-2-methanol, octahydro-, formate involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
4,7-Methano-1H-indene-2-methanol, octahydro-, formate can be compared with similar compounds such as:
4,7-Methano-1H-indene, octahydro-2-methyl: This compound has a similar tricyclic structure but differs in its functional groups and molecular weight.
Tricyclo[5.2.1.02,6]decane derivatives: These compounds share the tricyclic core but have different substituents, leading to variations in their chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
64644-32-2 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
4-tricyclo[5.2.1.02,6]decanylmethyl formate |
InChI |
InChI=1S/C12H18O2/c13-7-14-6-8-3-11-9-1-2-10(5-9)12(11)4-8/h7-12H,1-6H2 |
Clé InChI |
IHJLODXRSVOCFK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C3C2CC(C3)COC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


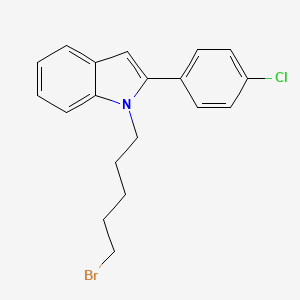
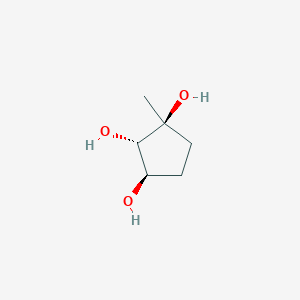
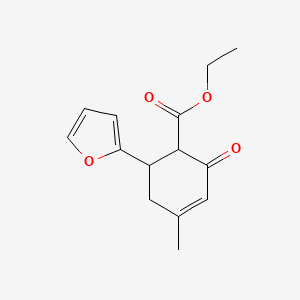
![1-Cyclohexyl-3-[2-(dimethylamino)ethyl]urea](/img/structure/B14176145.png)
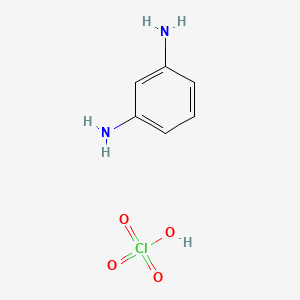
![3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14176154.png)
![(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14176156.png)
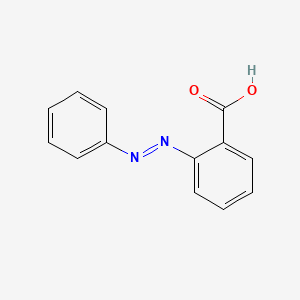

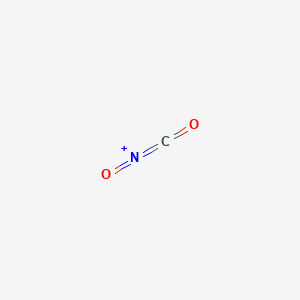
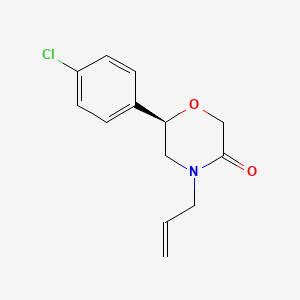
![(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate](/img/structure/B14176172.png)
